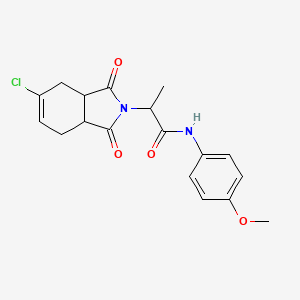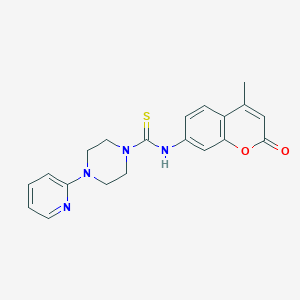![molecular formula C14H18ClN3O2S B4119442 2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-cyclopropylhydrazinecarbothioamide](/img/structure/B4119442.png)
2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-cyclopropylhydrazinecarbothioamide
描述
2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-cyclopropylhydrazinecarbothioamide, commonly known as CPI-613, is a novel anticancer agent that has been developed for the treatment of various types of cancer. It is a small molecule drug that targets the energy metabolism of cancer cells, which is different from traditional chemotherapy drugs that target the DNA of cancer cells. CPI-613 has shown promising results in preclinical studies and clinical trials, and it is currently being investigated for its potential use in the treatment of cancer.
作用机制
The mechanism of action of CPI-613 involves the inhibition of mitochondrial energy metabolism, which is essential for the survival and proliferation of cancer cells. CPI-613 targets two key enzymes in the tricarboxylic acid (TCA) cycle, which is the main pathway for energy production in mitochondria. These enzymes are pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). By inhibiting these enzymes, CPI-613 disrupts the TCA cycle and reduces the production of ATP (adenosine triphosphate), which is the main source of energy for cells. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CPI-613 has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the activity of PDH and α-KGDH, which are key enzymes in the TCA cycle. This leads to a decrease in the production of ATP, which is the main source of energy for cells. CPI-613 also induces the production of reactive oxygen species (ROS), which can cause oxidative damage to cancer cells and lead to their death. Additionally, CPI-613 has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
实验室实验的优点和局限性
One advantage of CPI-613 is that it selectively targets cancer cells by inhibiting mitochondrial energy metabolism, which is different from traditional chemotherapy drugs that target the DNA of cancer cells. This makes CPI-613 potentially less toxic to normal cells and tissues. Another advantage is that CPI-613 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance their effectiveness. However, one limitation of CPI-613 is that it has not yet been approved for clinical use, and more studies are needed to determine its safety and efficacy in humans.
未来方向
There are several future directions for the research and development of CPI-613. One direction is to conduct more preclinical studies to further elucidate its mechanism of action and its effects on cancer cells. Another direction is to conduct more clinical trials to determine its safety and efficacy in humans. CPI-613 is currently being investigated for the treatment of various types of cancer, including pancreatic cancer, acute myeloid leukemia, and non-small cell lung cancer. Further studies are needed to determine its potential use in other types of cancer. Additionally, more research is needed to determine the optimal dose and schedule of CPI-613 for the treatment of cancer.
科学研究应用
CPI-613 has been extensively studied in preclinical models of cancer, including cell lines and animal models. These studies have shown that CPI-613 can selectively target cancer cells by inhibiting mitochondrial energy metabolism, which is essential for the survival and proliferation of cancer cells. CPI-613 has been shown to induce apoptosis (programmed cell death) in cancer cells, and it has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
属性
IUPAC Name |
1-[2-(2-chloro-5-methylphenoxy)propanoylamino]-3-cyclopropylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S/c1-8-3-6-11(15)12(7-8)20-9(2)13(19)17-18-14(21)16-10-4-5-10/h3,6-7,9-10H,4-5H2,1-2H3,(H,17,19)(H2,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRUTMVGMASBHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NNC(=S)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-cyclopropylhydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-[({[2-(4-bromo-1H-pyrazol-1-yl)ethyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4119359.png)


![methyl (1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4119380.png)


![diethyl 3-methyl-5-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4119394.png)
![dimethyl 2-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4119400.png)
![N,N'-bis{4-[(tert-butylamino)sulfonyl]phenyl}terephthalamide](/img/structure/B4119410.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4119414.png)
![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4119427.png)

![4-(4-acetylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-piperazinecarbothioamide](/img/structure/B4119447.png)
![3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4119448.png)